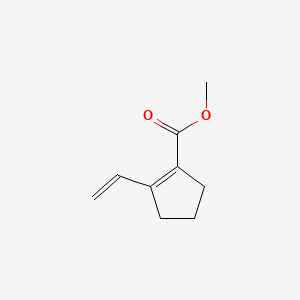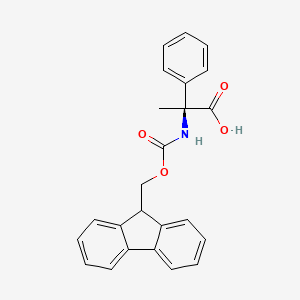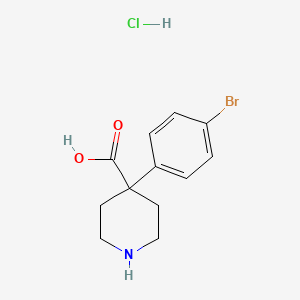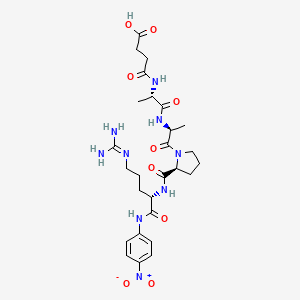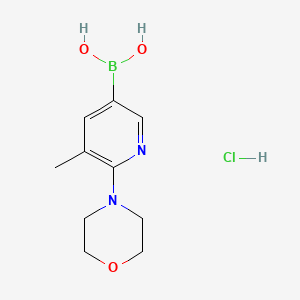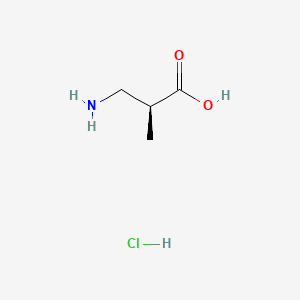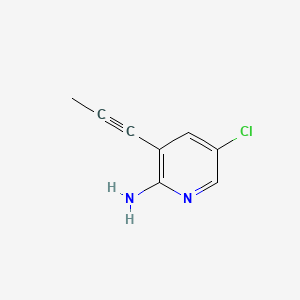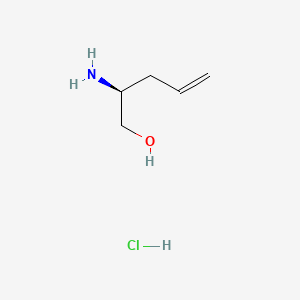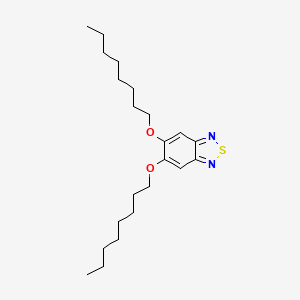
2-BROMOCHLOROBENZENE-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromochlorobenzene-D4, also known as o-Bromochlorobenzene or 1-Bromo-2-chlorobenzene, is a chemical compound with the molecular formula BrC6D4Cl . It is a clear, colorless to yellow-orange liquid .
Synthesis Analysis
2-Bromochlorobenzene can be synthesized through various methods. One common method involves the direct halogenation of chlorobenzene, where bromine replaces one of the chlorine atoms on the benzene ring in the presence of a Lewis acid catalyst . Another method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction . There are several other approaches to synthesizing 2-Bromochlorobenzene, each with its own advantages and limitations .Molecular Structure Analysis
The molecular structure of 2-Bromochlorobenzene-D4 consists of a benzene ring with a bromine atom and a chlorine atom attached to it . The isotopic enrichment is 98 atom % D . The molecular weight is 195.48 .Chemical Reactions Analysis
2-Bromochlorobenzene-D4 is used as an intermediate in pharmaceutical and synthetic chemistry . It acts as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines as 5-HT2C agonists .Physical And Chemical Properties Analysis
2-Bromochlorobenzene-D4 has a melting point of -13–11°C, a boiling point of 204 °C, and a density of 1.638 g/mL at 25 °C . It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone .Scientific Research Applications
1. Spectroscopic Studies and Molecular Properties
2-Bromochlorobenzene-D4 and its derivatives have been extensively studied for their spectroscopic properties. Research on 2-bromo-1,4-dichlorobenzene (a closely related compound) reveals valuable insights into its molecular geometry, Nuclear Magnetic Resonance (NMR) characteristics, and Natural Bond Orbital (NBO) analyses. These studies highlight the compound's high electronic density and potential applications in Nonlinear Optical (NLO) properties and quantum chemical descriptors. Such research is crucial for understanding the molecular behavior of 2-bromochlorobenzene-D4 in various environments (Vennila et al., 2018).
2. Crystal Structure Analysis
The crystal structure of compounds like para-bromochlorobenzene has been investigated, providing insights into the molecular arrangement and symmetry properties. Understanding the crystal structure is essential for applications in material science and chemistry (Klug, 1947).
3. Dissociative Electron Attachment Studies
Studies on dissociative electron attachment (DEA) to bromochlorobenzenes, including 1-bromo-2-chlorobenzene, help understand the molecular ionization and fragmentation processes. This knowledge is critical in fields like mass spectrometry and electron-molecule interaction studies (Mahmoodi-Darian et al., 2010).
4. Photodissociation Dynamics
Research on the photodissociation kinetics of bromochlorobenzenes, including 2-, 3-, and 4-bromochlorobenzene, informs us about the dissociation dynamics under various conditions. Such studies are important in understanding chemical reaction mechanisms under light exposure (Karlsson & Davidsson, 2008).
5. Dioxin Formation from Thermal Degradation
Investigations into the oxidative thermal degradation of bromophenols, closely related to 2-bromochlorobenzene, have revealed mechanisms of dioxin formation. This is crucial in assessing environmental impacts and safety protocols for handling and disposal of such compounds (Evans & Dellinger, 2005).
Future Directions
2-Bromochlorobenzene is widely used in organic synthesis due to its unique properties and versatile applications . It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and dyes . Its significance in the field of organic chemistry is expected to continue in the future .
properties
CAS RN |
1219795-51-3 |
|---|---|
Product Name |
2-BROMOCHLOROBENZENE-D4 |
Molecular Formula |
C6H4BrCl |
Molecular Weight |
195.476 |
IUPAC Name |
1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D |
InChI Key |
QBELEDRHMPMKHP-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)Cl)Br |
synonyms |
2-BROMOCHLOROBENZENE-D4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



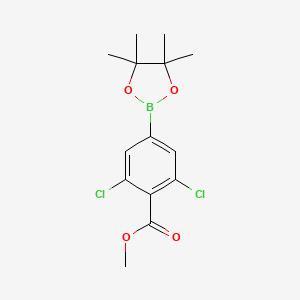
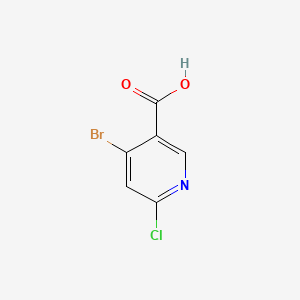
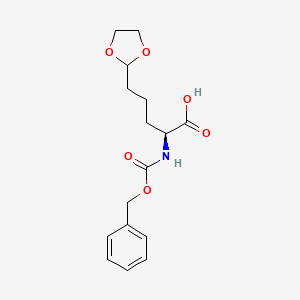
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)
